molecular formula C9H9N B1329685 3-Ethylbenzonitrile CAS No. 34136-57-7

3-Ethylbenzonitrile

Cat. No. B1329685
CAS RN: 34136-57-7
M. Wt: 131.17 g/mol
InChI Key: WEDBHNMGFLTQNC-UHFFFAOYSA-N
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Description

3-Ethylbenzonitrile is a chemical compound that belongs to the group of benzonitrile derivatives. It has a molecular weight of 131.18 and its IUPAC name is 3-ethylbenzonitrile .


Synthesis Analysis

While specific synthesis methods for 3-Ethylbenzonitrile were not found in the search results, benzonitrile derivatives can generally be synthesized from benzene . More detailed information may be available in specialized chemistry literature or databases.


Molecular Structure Analysis

The InChI code for 3-Ethylbenzonitrile is 1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3 . This indicates that the molecule consists of a benzene ring with a nitrile (CN) group attached to one carbon and an ethyl group (C2H5) attached to a neighboring carbon.


Physical And Chemical Properties Analysis

3-Ethylbenzonitrile is a liquid at room temperature . It has a density of approximately 1.0 g/cm³ . The boiling point is 215.8±9.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

However, benzonitriles, the class of organic compounds to which 3-Ethylbenzonitrile belongs, are often used in the synthesis of other organic compounds, including pharmaceuticals, dyes, and agrochemicals. They can also serve as solvents or intermediates in various chemical reactions.

    Pharmaceuticals

    Benzonitriles can be used as precursors in the synthesis of pharmaceutical compounds. They can react with amines to afford N-substituted benzamides after hydrolysis .

    Dyes

    Benzonitriles can also be used in the production of dyes. The nitrile group (-CN) can undergo various reactions to produce a wide range of compounds with different colors .

    Agrochemicals

    Some benzonitriles are used in the production of agrochemicals. These compounds can be designed to have specific properties that make them useful in agriculture, such as pest resistance .

    Solvents

    Benzonitriles can serve as solvents in various chemical reactions. Their ability to dissolve a wide range of substances makes them useful in this role .

    Chemical Intermediates

    Benzonitriles can act as intermediates in various chemical reactions. They can be used to produce other compounds, such as diphenylmethanimine, via reaction with phenylmagnesium bromide followed by methanolysis .

    Coordination Complexes

    Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile. One example is PdCl2(PhCN)2. The benzonitrile ligands are readily displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates .

    Resin Precursor

    Benzonitrile is mainly used as a precursor to the resin benzoguanamine .

    Laboratory Uses

    Benzonitrile is a useful solvent and a versatile precursor to many derivatives . It reacts with amines to afford N-substituted benzamides after hydrolysis .

    Synthetic Intermediates

    Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile . One example is PdCl2(PhCN)2. The benzonitrile ligands are readily displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates .

    Production

    Benzonitrile is prepared by ammoxidation of toluene, that is its reaction with ammonia and oxygen (or air) at 400 to 450 °C (752 to 842 °F) .

    Dehydration of Benzamide

    In the laboratory, benzonitrile can be prepared by the dehydration of benzamide .

    Rosenmund–von Braun Reaction

    Benzonitrile can also be prepared by the Rosenmund–von Braun reaction using cuprous cyanide or NaCN / DMSO and bromobenzene .

Safety And Hazards

3-Ethylbenzonitrile is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, use only under a chemical fume hood, and avoid contact with skin and eyes .

properties

IUPAC Name

3-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDBHNMGFLTQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187718
Record name Benzonitrile, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylbenzonitrile

CAS RN

34136-57-7
Record name Benzonitrile, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34136-57-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZONITRILE, 3-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920IKI3200
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Argon was bubbled into a solution of 1-bromo-3-ethylbenzene (2.5 g, 13.5 mmol) in DMF (37 ml) for 10 min. and then zinc cyanide (1.75 g, 14.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.56 g, 1.35 mmol) were added. After stirring at 80° C. overnight the reaction mixture was diluted with ethyl acetate (35 ml) then filtered through celite to remove the precipitate. The filtrate was washed with water (3×), saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. The product was purified by flash column chromatography using 2% ethyl acetate in hexane affording a colorless liquid (1.42 g). GC-MS (M+): 131.18.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
1.75 g
Type
catalyst
Reaction Step Three
Quantity
1.56 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
E Alejandro, A Longarte, FJ Basterretxea… - Chemical physics …, 2006 - Elsevier
… 2-Colour REMPI and ZEKE-PFI spectra of the 4-amino-3-ethylbenzonitrile (EtABN) … 2-Colour REMPI and ZEKE-PFI spectra of the 4-amino-3-ethylbenzonitrile (EtABN) molecule are …
Number of citations: 1 www.sciencedirect.com
RL Miller, RL Stedman - Phytochemistry, 1971 - Elsevier
… It was concluded that the isolated substance contained principally 3-ethylbenzonitrile but that small amounts of another component was present, such as a dimethyl isomer. …
Number of citations: 8 www.sciencedirect.com
M Thelestam, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
The ability of compounds derived from tobacco and tobacco smoke to increase the permeability of the membranes of human lung fibrolblasts has been studied by measuring the release …
Number of citations: 46 www.sciencedirect.com
B Petersson, M Curvall, CR Enzell - Toxicology, 1982 - Elsevier
The ciliotoxicity of 316 individual compounds representative of the gaseous and semivolatile phases of tobacco smoke has been investigated using chicken tracheal organ cultures. …
Number of citations: 38 www.sciencedirect.com
I Schmeltz, D Hoffmann - Chemical Reviews, 1977 - ACS Publications
The isolation and identification of the chemical constituents that give tobacco and tobacco smoke their characteristic (or-ganoleptic, pharmacological, and toxicological) proper-ties3. izb, …
Number of citations: 408 pubs.acs.org
A Nataraj, V Balachandran, T Karthick - Journal of Molecular Structure, 2013 - Elsevier
… Similarly, 3-ethylbenzonitrile and vamicamide are used for the treatment of urge urinary incontinence, benzonitrile, 3-chloro and 4-chlorobenzonitriles are used for the inhibition of …
Number of citations: 39 www.sciencedirect.com
B Pettersson, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
The effect on cell metabolism of 320 individual smoke components have been investigated by measuring their inhibition of noradrenaline induced respiration in isolated hamster brown …
Number of citations: 35 www.sciencedirect.com
MA Palafox, VB Jothy, S Singhal, IH Joe… - … Acta Part A: Molecular …, 2013 - Elsevier
… Several BN derivatives also have important applications, eg, 3-ethylbenzonitrile for the treatment of Urge Urinary Incontinence (UUI) [4], vamicamaide (a new anti-cholinergic agent …
Number of citations: 11 www.sciencedirect.com
EC Roberts, YF Shealy - Journal of Medicinal Chemistry, 1974 - ACS Publications
3'-Ethylfolic acid (12a) and S'-isopropylfolic acid (12b) were synthesized as part of a program to obtain folic acid analogs, the reduced forms of which may have an altered ability to …
Number of citations: 15 pubs.acs.org
WM Draper, N Li, GM Solomon, YC Heaney… - ACS ES&T …, 2022 - ACS Publications
Wildfires have destroyed multiple residential communities in California in recent years. After fires in 2017 and 2018, high concentrations of benzene and other volatile organic …
Number of citations: 13 pubs.acs.org

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